

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenoxybenzoyl Cyanide

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Compound of Interest

Compound Name: *3-Phenoxybenzoyl cyanide*

Cat. No.: *B042598*

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Introduction

3-Phenoxybenzoyl cyanide, an aroyl cyanide, is a significant chemical intermediate, primarily recognized for its role as a precursor in the synthesis of various commercial products, most notably synthetic pyrethroid insecticides.^[1] Its bifunctional nature, possessing both an electrophilic carbonyl carbon and an activated cyano group, makes it a versatile scaffold in organic synthesis.^[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and spectral characterization of **3-phenoxybenzoyl cyanide**.

Physicochemical Properties

The fundamental physicochemical properties of **3-phenoxybenzoyl cyanide** are summarized in the table below. While experimental data for certain properties such as boiling point and solubility are not readily available in the reviewed literature, the provided information offers a solid foundation for its handling and use in a laboratory setting.

Property	Value	Source(s)
CAS Number	61775-25-5	[1] [2] [3] [4]
Molecular Formula	C ₁₄ H ₉ NO ₂	[2] [3] [4]
Molecular Weight	223.23 g/mol	[1] [2] [3] [4] [5]
Appearance	Yellow crystals	[1]
Melting Point	71.8-72.5 °C	[1]
IUPAC Name	3-phenoxybenzoyl cyanide	[6]
Synonyms	α-Oxo-3-phenoxybenzeneacetonitrile, m-Phenoxybenzoyl Cyanide	[3] [6]
InChI	InChI=1S/C14H9NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9H	[6]
InChI Key	RBJUQCDEOCYPBM-UHFFFAOYSA-N	[1]
SMILES	O=C(C#N)c1cccc(Oc2cccc2)c1	[6]
XLogP3	4	[5]
Hydrogen Bond Acceptor Count	3	[5]
Rotatable Bond Count	3	[5]

Synthesis of 3-Phenoxybenzoyl Cyanide

Aroyl cyanides, including **3-phenoxybenzoyl cyanide**, are most commonly synthesized through the cyanation of the corresponding aroyl chlorides.[\[1\]](#) Below are detailed experimental protocols for the synthesis of aroyl cyanides, which can be adapted for the specific synthesis of **3-phenoxybenzoyl cyanide** from 3-phenoxybenzoyl chloride.

Experimental Protocol 1: Cyanation using Potassium Hexacyanoferrate(II)

This method utilizes a non-toxic cyanide source, making it an environmentally benign approach.[\[7\]](#)[\[8\]](#)

Materials:

- 3-Phenoxybenzoyl chloride
- Potassium hexacyanoferrate(II) ($K_4[Fe(CN)_6]$), dried at 80°C under vacuum for 24 hours and finely powdered
- Silver iodide (AgI)
- Polyethylene glycol 400 (PEG-400)
- Potassium iodide (KI)
- Anhydrous dimethylformamide (DMF)
- Dichloromethane (CH_2Cl_2)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Hexane

Procedure:

- In a round-bottom flask, a mixture of AgI (3 mol%), PEG-400 (4 mol%), KI (3 mol%), and $K_4[Fe(CN)_6]$ (0.2 equivalents) in anhydrous DMF is stirred for 10 minutes at room temperature.[\[7\]](#)
- 3-Phenoxybenzoyl chloride (1 equivalent) is then added to the mixture.[\[7\]](#)
- The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC) using a petroleum ether-ethyl acetate (5:1) mobile phase.[\[7\]](#)

- Upon completion of the reaction, 20 mL of dichloromethane is added to the mixture.[7]
- The resulting suspension is filtered to remove solid byproducts.[7]
- The filtrate is washed three times with 30 mL of cold water and dried over anhydrous magnesium sulfate.[7]
- The solvent is removed by distillation, and the crude product is purified by crystallization from hexane to yield **3-phenoxybenzoyl cyanide**.[7]

Experimental Protocol 2: One-Step Synthesis from 3-Phenoxybenzaldehyde

This method provides a direct route from the corresponding aromatic aldehyde.

Materials:

- 3-Phenoxybenzaldehyde
- Potassium cyanide (KCN)
- Pyridinium p-toluenesulfonate (PPTS)
- Pyridinium chlorochromate (PCC)
- Acetic anhydride
- Dichloromethane (CH_2Cl_2)

Procedure:

- A solution of 3-phenoxybenzaldehyde in dichloromethane is treated with two equivalents of potassium cyanide and one equivalent of PPTS.[9]
- One equivalent of PCC is then added to the reaction mixture.[9]
- The mixture is stirred for approximately 1 hour at room temperature.[9]

- For potentially higher yields, three equivalents of acetic anhydride can be added after the PCC oxidation.[9]
- The reaction is presumed to proceed through the formation of a cyanohydrin intermediate, which is then oxidized to the aroyl cyanide.[9]
- Standard workup and purification procedures (e.g., extraction and chromatography) are then employed to isolate the **3-phenoxybenzoyl cyanide**.

Reactivity and Chemical Transformations

The reactivity of **3-phenoxybenzoyl cyanide** is dominated by the presence of the carbonyl and cyanide functional groups.

- Nucleophilic Attack at the Carbonyl Carbon: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to its role as an acylating agent.[1]
- Reactions of the Cyanide Group: The cyanide group can undergo various transformations. For instance, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[1] The cyanide ion itself can also act as a nucleophilic catalyst in reactions such as the benzoin condensation.[10]

A key application of **3-phenoxybenzoyl cyanide** is its role as a precursor to α -cyano-3-phenoxybenzyl alcohol, a crucial intermediate in the synthesis of pyrethroid insecticides like fenvalerate, deltamethrin, and cypermethrin.[1] This transformation involves the reduction of the carbonyl group.

Spectral Characterization

While specific, detailed spectra for **3-phenoxybenzoyl cyanide** are not readily available in the public domain, its spectral characteristics can be predicted based on its structure and by comparison with analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum of **3-phenoxybenzoyl cyanide** is expected to show strong, characteristic absorption bands for the nitrile and carbonyl groups.

- Nitrile (C≡N) Stretch: A sharp, intense absorption band is anticipated in the region of 2200-2240 cm^{-1} .^[1] The conjugation with the carbonyl group may influence the exact position of this band.
- Carbonyl (C=O) Stretch: A strong absorption band is expected in the typical region for aromatic ketones, generally around 1680-1700 cm^{-1} . For 2-chlorobenzoyl cyanide, a related compound, the C=O stretch is observed at 1776 cm^{-1} .^[7]
- Aromatic C-H and C=C Stretches: Multiple bands corresponding to the aromatic rings will be present in the regions of 3000-3100 cm^{-1} and 1400-1600 cm^{-1} , respectively.
- C-O-C Stretch: An absorption corresponding to the ether linkage is expected in the region of 1200-1300 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum would be complex due to the presence of two aromatic rings. The protons on the phenoxy and benzoyl rings would appear as multiplets in the aromatic region, typically between 7.0 and 8.0 ppm.
- ^{13}C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon (likely in the range of 180-190 ppm) and the nitrile carbon (around 115-120 ppm). The aromatic carbons would appear in the region of 110-160 ppm.

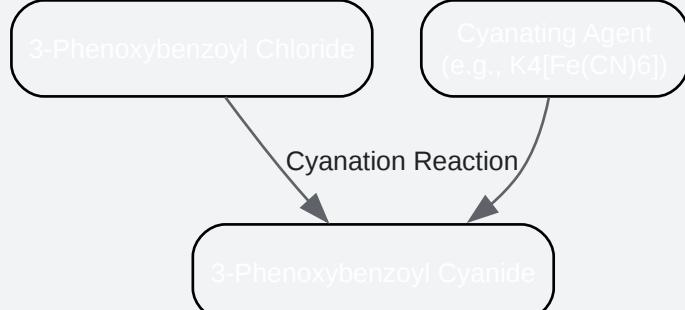
Mass Spectrometry

The mass spectrum of **3-phenoxybenzoyl cyanide** would be expected to show a molecular ion peak (M^+) at $\text{m/z} = 223$. Common fragmentation patterns would likely involve the loss of the cyanide group ($\text{M}-26$) and the phenoxy group ($\text{M}-93$), as well as fragmentation of the aromatic rings.

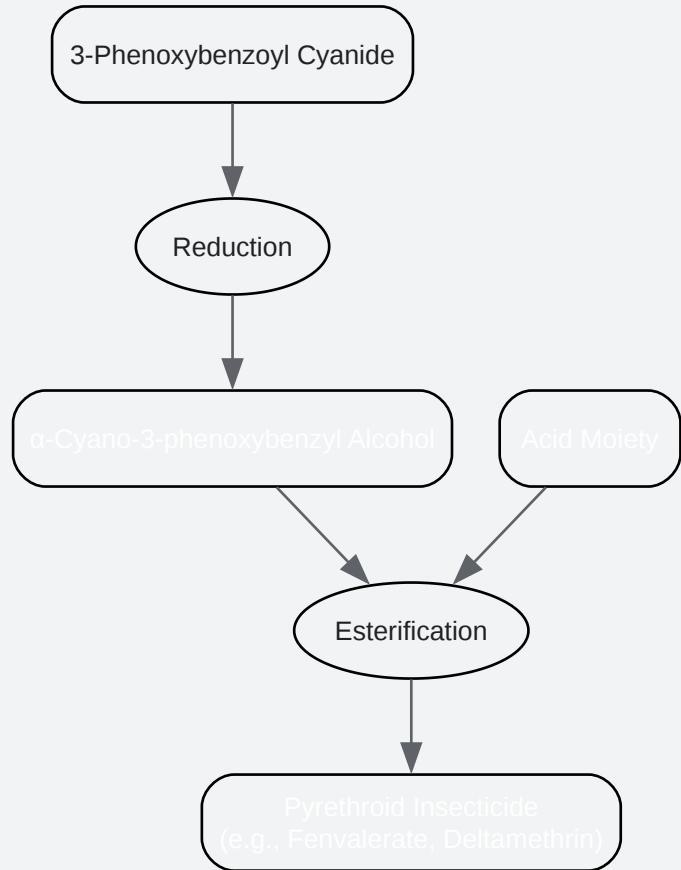
Visualizations

Synthesis Workflow of 3-Phenoxybenzoyl Cyanide

General Synthesis of 3-Phenoxybenzoyl Cyanide



Role of 3-Phenoxybenzoyl Cyanide in Pyrethroid Synthesis



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